molecular formula C15H22N2O4 B5823008 ethyl 4-[(4-hydroxy-3-methoxyphenyl)methyl]piperazine-1-carboxylate

ethyl 4-[(4-hydroxy-3-methoxyphenyl)methyl]piperazine-1-carboxylate

Cat. No.: B5823008
M. Wt: 294.35 g/mol
InChI Key: NZDFFEWQHKWNIA-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-hydroxy-3-methoxyphenyl)methyl]piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a hydroxy-methoxyphenyl moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4-hydroxy-3-methoxyphenyl)methyl]piperazine-1-carboxylate typically involves the reaction of 4-hydroxy-3-methoxybenzyl chloride with piperazine in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of an organic solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-hydroxy-3-methoxyphenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[(4-hydroxy-3-methoxyphenyl)methyl]piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[(4-hydroxy-3-methoxyphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The piperazine ring can interact with receptors and enzymes, modulating their function and leading to various pharmacological effects.

Comparison with Similar Compounds

Ethyl 4-[(4-hydroxy-3-methoxyphenyl)methyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-[(4-hydroxyphenyl)methyl]piperazine-1-carboxylate: Lacks the methoxy group, which may affect its biological activity.

    Ethyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate: Lacks the hydroxy group, which may influence its chemical reactivity.

    Ethyl 4-[(4-hydroxy-3-methoxyphenyl)methyl]piperidine-1-carboxylate: Contains a piperidine ring instead of a piperazine ring, which may alter its pharmacological properties.

The uniqueness of this compound lies in the combination of its functional groups and the piperazine ring, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[(4-hydroxy-3-methoxyphenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-3-21-15(19)17-8-6-16(7-9-17)11-12-4-5-13(18)14(10-12)20-2/h4-5,10,18H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDFFEWQHKWNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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